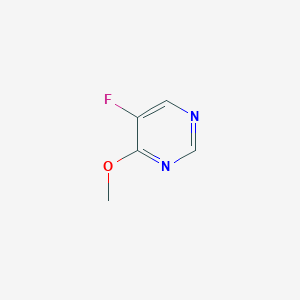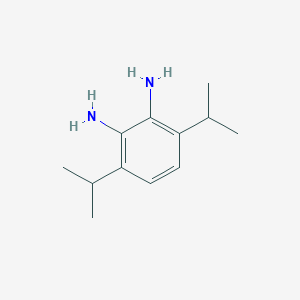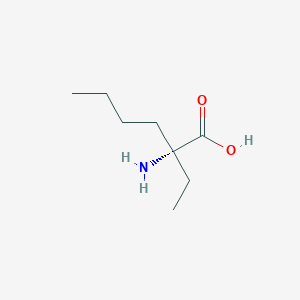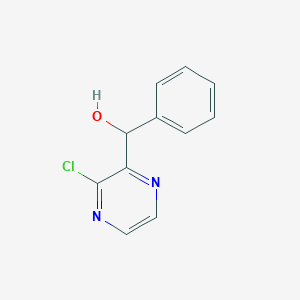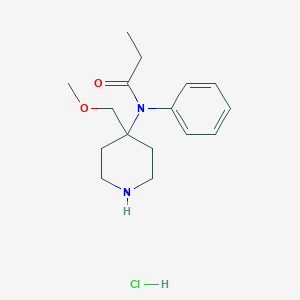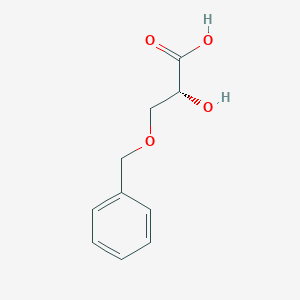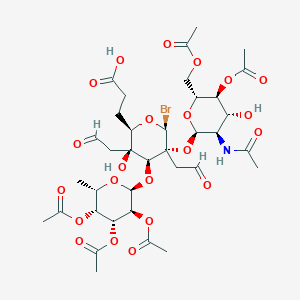
2,3,4-Tafagg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tafagg is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of 2,3,4-trihydroxybenzaldehyde and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2,3,4-Tafagg is not fully understood. However, studies have shown that it exerts its antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It also has anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 2,3,4-Tafagg has various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death. It also has neuroprotective effects and may improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,3,4-Tafagg in lab experiments is its potent antioxidant activity. This makes it a useful tool for studying the effects of oxidative stress on various biological processes. However, one of the limitations is its solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on 2,3,4-Tafagg. One area of interest is its potential use as a therapeutic agent for various diseases. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use in the food and cosmetic industries as a natural antioxidant. Further research is needed to determine its stability and effectiveness in these applications.
Conclusion:
In conclusion, 2,3,4-Tafagg is a promising compound with potential applications in various fields. Its potent antioxidant activity and anti-inflammatory properties make it a potential candidate for the prevention and treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic effects.
Méthodes De Synthèse
The synthesis of 2,3,4-Tafagg has been achieved using various methods. One of the methods involves the reaction of 2,3,4-trihydroxybenzaldehyde with fumaric acid in the presence of a catalyst. Another method involves the reaction of 2,3,4-trihydroxybenzaldehyde with malonic acid in the presence of a catalyst. Both methods have been successful in synthesizing 2,3,4-Tafagg with high yields.
Applications De Recherche Scientifique
2,3,4-Tafagg has been studied extensively for its potential applications in various fields. One of the most promising applications is its use as an antioxidant. Studies have shown that 2,3,4-Tafagg has potent antioxidant activity, which makes it a potential candidate for the prevention and treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Propriétés
Numéro CAS |
115921-25-0 |
|---|---|
Nom du produit |
2,3,4-Tafagg |
Formule moléculaire |
C36H50BrNO22 |
Poids moléculaire |
928.7 g/mol |
Nom IUPAC |
3-[(2R,3S,4S,5R,6S)-5-[(2R,3R,4R,5S,6R)-3-acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-hydroxyoxan-2-yl]oxy-6-bromo-3-hydroxy-3,5-bis(2-oxoethyl)-4-[(2S,3S,4R,5R,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]propanoic acid |
InChI |
InChI=1S/C36H50BrNO22/c1-15-27(53-18(4)43)29(55-20(6)45)30(56-21(7)46)32(52-15)59-33-35(50,10-12-39)23(8-9-24(47)48)58-34(37)36(33,11-13-40)60-31-25(38-16(2)41)26(49)28(54-19(5)44)22(57-31)14-51-17(3)42/h12-13,15,22-23,25-34,49-50H,8-11,14H2,1-7H3,(H,38,41)(H,47,48)/t15-,22+,23+,25+,26+,27+,28+,29+,30-,31+,32-,33-,34+,35-,36+/m0/s1 |
Clé InChI |
YEXNVOGGZXRLGA-ICQDQWLCSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@]([C@H](O[C@H]([C@]2(CC=O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)O)NC(=O)C)Br)CCC(=O)O)(CC=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2(CC=O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)O)NC(=O)C)Br)CCC(=O)O)(CC=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(OC(C2(CC=O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)O)NC(=O)C)Br)CCC(=O)O)(CC=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Autres numéros CAS |
115921-25-0 |
Synonymes |
2,3,4-TAFAGG O-(2,3,4-tri-O-acetylfucopyranosy)-(1--3)-O-(2-acetamido-4,6-di-O-acetyl-2-deoxyglucopyranosyl)-(1--3)-2,4,6-tri-O-acetylgalactopyranosyl bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



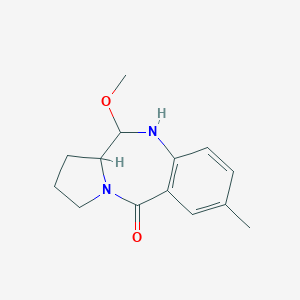
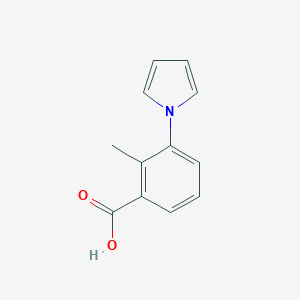
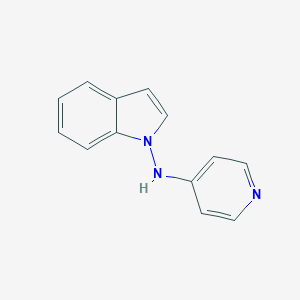
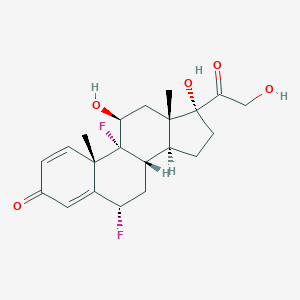
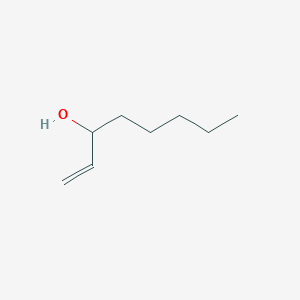
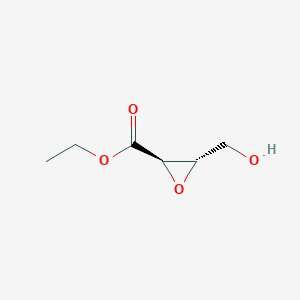
![4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol](/img/structure/B46175.png)
